Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, including A6770, have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Neuroprotective Applications
Given the indole scaffold’s potential interactions with neural receptors, A6770 could be explored for neuroprotective effects. Research in this area would be valuable.
Mechanism of Action
Target of Action
The primary target of A6770 is sphingosine 1-phosphate lyase (S1P lyase) . S1P lyase is an enzyme that plays a crucial role in the metabolism of sphingolipids, which are involved in various cellular processes including cell growth, differentiation, and apoptosis .
Mode of Action
A6770 interacts with its target, S1P lyase, by undergoing phosphorylation . The phosphorylated form of A6770 then directly inhibits S1P lyase . This inhibition disrupts the normal function of the enzyme, leading to alterations in sphingolipid metabolism .
Biochemical Pathways
The inhibition of S1P lyase by A6770 affects the sphingolipid metabolic pathway . Sphingolipids are essential components of cell membranes and have roles in signaling pathways that control cell growth and survival . By inhibiting S1P lyase, A6770 can potentially influence these cellular processes .
Pharmacokinetics
The pharmacokinetics of A6770 involve its absorption and distribution within the body. After oral administration, A6770 is detected in the plasma . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of S1P lyase by A6770 leads to a decrease in the breakdown of sphingosine 1-phosphate (S1P), a bioactive sphingolipid metabolite . This can result in an accumulation of S1P, which can have various effects on cells, including promoting cell survival and proliferation . In particular, A6770 has been shown to cause lymphopenia, a condition characterized by low levels of lymphocytes in the blood .
properties
IUPAC Name |
1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVIQLWMKAZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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